

An In-depth Technical Guide to the Biological Targets of PP-C8

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Compound of Interest

Compound Name: PP-C8

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Core Tenets of PP-C8: A Selective CDK12-Cyclin K Complex Degradar

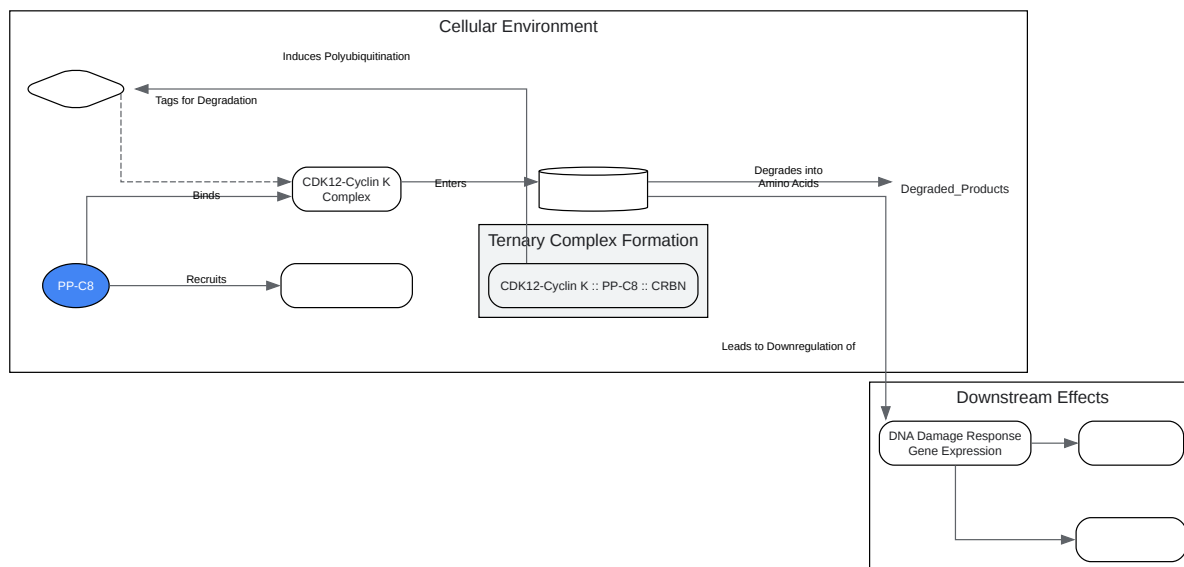
PP-C8 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Cyclin-Dependent Kinase 12 (CDK12) and Cyclin K complex.^{[1][2][3][4]} This heterobifunctional molecule leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation, offering a promising therapeutic strategy, particularly in the context of triple-negative breast cancer (TNBC).^{[1][3][4]}

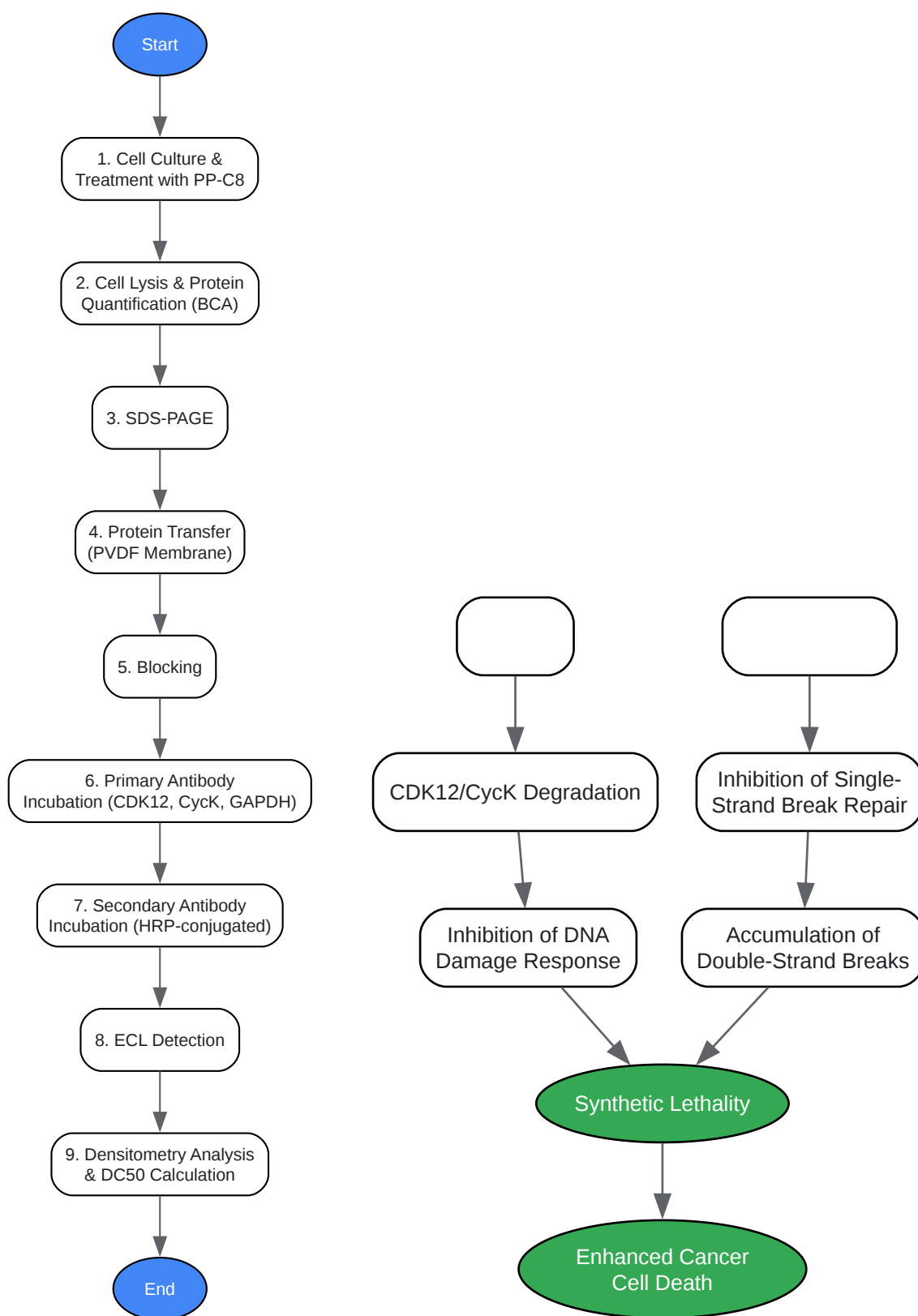
This technical guide provides a comprehensive overview of the known biological targets of **PP-C8**, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols utilized for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PP-C8 operates by simultaneously binding to the CDK12-Cyclin K complex and the E3 ubiquitin ligase Cereblon (CRBN).^[2] This proximity induces the ubiquitination of CDK12 and Cyclin K, marking them for degradation by the 26S proteasome. Global proteomics profiling has confirmed the high selectivity of **PP-C8** for the CDK12-Cyclin K complex.^{[1][3][4]}

The degradation of the CDK12-Cyclin K complex by **PP-C8** has significant downstream effects, most notably the downregulation of genes involved in the DNA damage response (DDR).[1][3][4] This disruption of DDR pathways creates a synthetic lethal interaction with Poly (ADP-ribose) polymerase (PARP) inhibitors, leading to profound synergistic antiproliferative effects in TNBC cells.[1][3][4]





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